st-Ht31

Cell Permeability Cholesterol Efflux Peptide Design

Stearoylated st-Ht31 (CAS 188425-80-1) is the only cell-permeable form validated for live-cell PKA-AKAP disruption. Non-stearoylated Ht31 lacks membrane permeability; st-Ht31-P (proline-substituted) is functionally inert. Rigorous studies confirm st-Ht31 alone induces cholesterol efflux, reverses foam cells, and inhibits sperm motility. Procure this high-purity (≥95%) peptide for definitive intracellular signaling research. Always use st-Ht31-P as the negative control.

Molecular Formula C129H217N29O39
Molecular Weight 2798.3 g/mol
CAS No. 188425-80-1
Cat. No. B549360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namest-Ht31
CAS188425-80-1
Molecular FormulaC129H217N29O39
Molecular Weight2798.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
InChIInChI=1S/C129H217N29O39/c1-22-26-27-28-29-30-31-32-33-34-35-36-37-38-39-45-93(162)142-88(62-98(170)171)119(187)149-87(60-66(5)6)120(188)157-103(70(13)23-2)125(193)147-86(53-57-97(168)169)115(183)145-84(51-55-95(164)165)113(181)140-76(19)108(176)138-77(20)110(178)152-91(65-159)121(189)143-82(44-42-59-134-129(132)133)116(184)156-105(72(15)25-4)127(195)155-101(68(9)10)123(191)150-89(63-99(172)173)118(186)141-78(21)111(179)153-102(69(11)12)124(192)158-104(71(14)24-3)126(194)148-85(52-56-96(166)167)114(182)144-83(50-54-92(131)161)117(185)154-100(67(7)8)122(190)146-81(43-40-41-58-130)112(180)139-75(18)107(175)137-73(16)106(174)135-64-94(163)136-74(17)109(177)151-90(128(196)197)61-79-46-48-80(160)49-47-79/h46-49,66-78,81-91,100-105,159-160H,22-45,50-65,130H2,1-21H3,(H2,131,161)(H,135,174)(H,136,163)(H,137,175)(H,138,176)(H,139,180)(H,140,181)(H,141,186)(H,142,162)(H,143,189)(H,144,182)(H,145,183)(H,146,190)(H,147,193)(H,148,194)(H,149,187)(H,150,191)(H,151,177)(H,152,178)(H,153,179)(H,154,185)(H,155,195)(H,156,184)(H,157,188)(H,158,192)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,196,197)(H4,132,133,134)/t70-,71-,72-,73-,74-,75-,76-,77-,78-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-,101-,102-,103-,104-,105-/m0/s1
InChIKeyAHVAWKAVLPRRQS-MUBBMYIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH (CAS 188425-80-1) Compound Identity and Core Function


Stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH, also known as st-Ht31, is a synthetic, cell-permeable peptide derived from the RII-binding domain of the human thyroid anchoring protein Ht31 [1]. This 25-amino acid sequence is specifically modified at its N-terminus with a stearoyl (C18) fatty acid group, which is essential for its ability to traverse the plasma membrane . Its primary mechanism of action is the disruption of the protein-protein interaction between the regulatory (RII) subunit of cAMP-dependent protein kinase A (PKA) and A-kinase anchoring proteins (AKAPs), a critical nexus in subcellular signal compartmentalization [2]. The compound is supplied as a research-grade peptide with a molecular weight of approximately 2798.27 g/mol and a typical purity of ≥95% as determined by HPLC .

Procurement Risk Analysis: Why the N-Stearoyl Modification and Precise Sequence of CAS 188425-80-1 Preclude Simple Analog Substitution


Generic substitution with a non-stearoylated Ht31 peptide or a closely related sequence variant is not scientifically valid for the intended applications of CAS 188425-80-1. The N-terminal stearoyl group is not a passive modification but a functional necessity for cell permeability; its absence renders the peptide ineffective in live-cell assays, as demonstrated by the complete lack of cholesterol efflux activity with the non-stearated Ht31 analog [1]. Furthermore, the specific amino acid sequence is critical for high-affinity binding to the PKA RII subunit. Even minor sequence alterations can ablate this function, as evidenced by the st-Ht31-P control peptide, which contains isoleucine-to-proline substitutions and is completely inactive in both PKA binding and downstream functional assays [2]. Therefore, substituting this compound with a less expensive, unmodified peptide would yield a false-negative result and invalidate any study relying on intracellular PKA-AKAP disruption.

Quantitative Differentiation of stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH (CAS 188425-80-1)


Cell Permeability and Functional Activity: st-Ht31 vs. Non-stearoylated Ht31

The N-terminal stearoyl modification is the key structural determinant conferring cell permeability to the Ht31 sequence. Direct functional comparison shows that the non-stearoylated Ht31 peptide is unable to cross the plasma membrane and therefore fails to induce any cholesterol efflux. In contrast, st-Ht31 (CAS 188425-80-1) at the same concentration induces robust cholesterol export [1].

Cell Permeability Cholesterol Efflux Peptide Design

PKA-AKAP Disruption Specificity: Active st-Ht31 vs. Inactive Control Peptide st-Ht31-P

The biological activity of st-Ht31 is contingent upon its ability to bind the RII subunit of PKA. The control peptide st-Ht31-P, which differs by isoleucine-to-proline substitutions, serves as a direct comparator. In a functional assay measuring cAMP-mediated inhibition of ERK2 activation, st-Ht31 at 20 µM abolished the cAMP effect, while st-Ht31-P at the same concentration was completely inactive [1].

PKA Anchoring Specificity Control Peptide

Potency and Efficacy in Cholesterol Efflux: st-Ht31 Dose-Response and Comparison to Control

st-Ht31 induces a robust and dose-dependent cholesterol efflux, a functional benchmark for its ability to disrupt intracellular PKA anchoring. At a concentration of 50 µM, st-Ht31 exported approximately 40% of cellular cholesterol from ABCA1-expressing BHK cells within 2 hours, with no apparent toxicity [1]. Critically, the control peptide st-Ht31-P at the same high concentration showed no activity [1].

Cholesterol Efflux Foam Cell Atherosclerosis

Purity and Quality Control: Guaranteed Specification vs. Industry Standard

Reputable vendors supply st-Ht31 (CAS 188425-80-1) with a guaranteed purity of ≥95% as assessed by HPLC . This is a critical specification for research reagents as it minimizes the risk of confounding effects from synthesis byproducts or impurities. This level of purity is a typical benchmark for high-quality research peptides and ensures consistency and reproducibility across experiments .

Peptide Purity HPLC Quality Control

High-Value Application Scenarios for stearoyl-Asp-Leu-Ile-Glu-Glu-Ala-Ala-Ser-Arg-Ile-Val-Asp-Ala-Val-Ile-Glu-Gln-Val-Lys-Ala-Ala-Gly-Ala-Tyr-OH (CAS 188425-80-1)


Investigating Subcellular PKA Signaling and Compartmentalization

This compound is ideally suited for dissecting the spatial and temporal dynamics of PKA signaling in live cells. Its cell-permeable nature allows researchers to acutely disrupt PKA-AKAP interactions, enabling the study of localized cAMP/PKA signaling in processes such as neuronal development [1] and cardiac function. The use of st-Ht31-P as a negative control [2] is essential for confirming that any observed effects are due to PKA de-anchoring rather than off-target peptide interactions.

Reverse Cholesterol Transport and Foam Cell Biology Studies

Based on its demonstrated ability to induce robust cholesterol efflux and reverse foam cell formation [3], st-Ht31 is a valuable tool for studying mechanisms of reverse cholesterol transport and macrophage biology. It serves as a positive control for activating cholesterol export pathways and can be used to explore the role of PKA anchoring in ABCA1-mediated lipid efflux and the pathogenesis of atherosclerosis [3].

Reproductive Biology and Sperm Function Assays

The compound's ability to inhibit PKA-AKAP interactions in sperm has been directly linked to the inhibition of sperm motility and fertilization [4]. It is therefore a key reagent for investigating the signaling pathways governing sperm capacitation, hyperactivation, and the acrosome reaction [2]. The quantitative data on cAMP/ERK pathway inhibition provide a defined context for its use in fertility research.

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